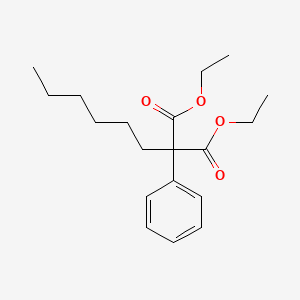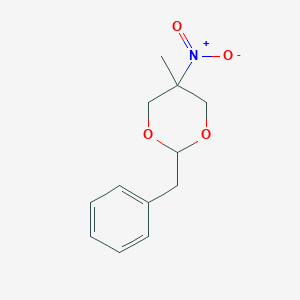
2-Benzyl-5-methyl-5-nitro-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-methyl-5-nitro-1,3-dioxane: is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms. The presence of benzyl, methyl, and nitro groups in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methyl-5-nitro-1,3-dioxane typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . This method ensures the formation of stable 1,3-dioxane rings.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate continuous flow reactors and advanced separation techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydroxyl or amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-5-methyl-5-nitro-1,3-dioxane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
2-Benzyl-5-methyl-5-nitro-1,3-dioxane can be compared with other similar compounds, such as:
2-Benzyl-5-methyl-1,3-dioxane: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Benzyl-5-nitro-1,3-dioxane: Lacks the methyl group, affecting its physical properties and reactivity.
5-Methyl-5-nitro-1,3-dioxane: Lacks the benzyl group, leading to different applications and properties.
The presence of the benzyl, methyl, and nitro groups in this compound imparts unique characteristics that distinguish it from these similar compounds.
Properties
CAS No. |
6323-93-9 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-benzyl-5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C12H15NO4/c1-12(13(14)15)8-16-11(17-9-12)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
RDDJYBBYRONTIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


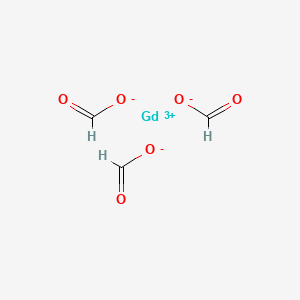


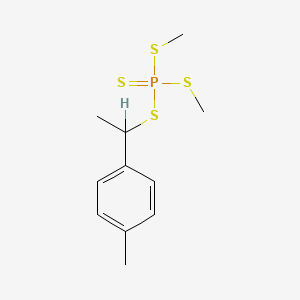
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)

![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)

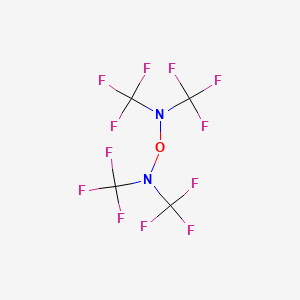
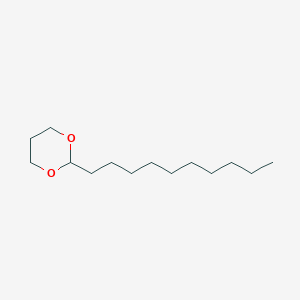
![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)
